4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
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Overview
Description
2’-Deoxy-2’-fluoro-2’-C-methylcytidine is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly noted for its efficacy against the hepatitis C virus (HCV), where it acts as an inhibitor of the viral RNA-dependent RNA polymerase . This compound is structurally similar to cytidine but features modifications that enhance its antiviral activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoro-2’-C-methylcytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected 2’-C-methylcytidine derivative using diethylaminosulfur trifluoride (DAST). This step is followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 2’-deoxy-2’-fluoro-2’-C-methylcytidine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process may include steps such as crystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-2’-C-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of 2’-deoxy-2’-fluoro-2’-C-methylcytidine .
Scientific Research Applications
2’-Deoxy-2’-fluoro-2’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function.
Medicine: Its primary application is in antiviral therapy, particularly for the treatment of hepatitis C. .
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
2’-Deoxy-2’-fluoro-2’-C-methylcytidine exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-C-Methylcytidine: Similar in structure but lacks the fluorine atom, resulting in different antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another nucleoside analog with similar antiviral activity but different metabolic pathways
Uniqueness
2’-Deoxy-2’-fluoro-2’-C-methylcytidine is unique due to its combination of a fluorine atom and a methyl group at the 2’ position, which enhances its stability and antiviral activity compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H14FN3O4 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5?,7?,8?,10-/m1/s1 |
InChI Key |
NYPIRLYMDJMKGW-NCCABOOTSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
Origin of Product |
United States |
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